N-(2,4-dichlorobenzyl)-4-iodobenzamide
Overview
Description
N-(2,4-dichlorobenzyl)-4-iodobenzamide, also known as IodoBenzamidoxime (IBO), is a chemical compound that has been widely used in scientific research. IBO is a potent inhibitor of the enzyme cytochrome P450 2E1 (CYP2E1), which is involved in the metabolism of many toxic substances.
Mechanism of Action
IBO acts as a competitive inhibitor of CYP2E1. It binds to the active site of the enzyme, preventing other substrates from binding and being metabolized. This results in a decrease in the production of toxic metabolites and a reduction in the damage caused by these substances.
Biochemical and Physiological Effects:
IBO has been shown to have a number of biochemical and physiological effects. In animal studies, IBO has been shown to reduce the toxicity of acetaminophen, ethanol, and carbon tetrachloride. IBO has also been shown to reduce the production of reactive oxygen species and lipid peroxidation, which are both involved in the development of liver damage.
Advantages and Limitations for Lab Experiments
One advantage of using IBO in lab experiments is its specificity for CYP2E1. This allows researchers to study the effects of inhibiting this enzyme without affecting other metabolic pathways. However, one limitation of using IBO is its relatively low potency compared to other CYP2E1 inhibitors. This can make it difficult to achieve complete inhibition of the enzyme in some experiments.
Future Directions
There are a number of future directions for research involving IBO. One area of interest is the development of more potent and selective CYP2E1 inhibitors. This could lead to the development of new treatments for diseases such as alcoholic liver disease and acetaminophen overdose. Another area of interest is the study of the effects of IBO on other metabolic pathways. This could provide insight into the role of CYP2E1 in other physiological processes and diseases.
Scientific Research Applications
IBO has been widely used in scientific research due to its ability to inhibit CYP2E1. This enzyme is involved in the metabolism of many toxic substances, including ethanol, acetaminophen, and carbon tetrachloride. By inhibiting CYP2E1, IBO can prevent the formation of toxic metabolites and reduce the damage caused by these substances.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO/c15-11-4-1-10(13(16)7-11)8-18-14(19)9-2-5-12(17)6-3-9/h1-7H,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCOIYGYROTANP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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